molecular formula C23H23N3O5 B2590282 4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide CAS No. 946255-28-3

4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Cat. No. B2590282
CAS RN: 946255-28-3
M. Wt: 421.453
InChI Key: CNIWIDULSJYGIX-UHFFFAOYSA-N
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Description

4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
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Scientific Research Applications

Chemical Modifications and Biological Activities

The structural modification, specifically methylation of the pyridine moiety in similar benzamide derivatives, has been explored to optimize biological properties. The modification aimed to enhance the analgesic properties of the compounds, showing increased biological activity particularly in para-substituted derivatives. This indicates potential applications in developing new analgesics with higher efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis and Structural Characterization

Several studies focused on the synthesis and structural characterization of benzamide derivatives and related compounds. These studies involve complex synthesis processes and characterization using techniques like NMR, MS, and IR, suggesting the importance of these compounds in various chemical and potentially pharmacological applications:

  • Synthesis and characterization of N-allyl-4-piperidyl Benzamide Derivatives (Cheng De-ju, 2014).
  • Preparation of novel crystal structures for similar compounds, contributing to the understanding of molecular packing and potential interactions relevant in scientific research (Deng, Xiao-yan, Peng, Hao, & He, 2014).
  • Development of novel benzodifuranyl and related derivatives with applications in anti-inflammatory and analgesic treatments, indicating the potential medicinal applications of these compounds (A. Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Evaluation and Docking Studies

The synthesis and biological evaluation of similar compounds reveal their potential as antimicrobial agents, CCR5 antagonists, and other therapeutic agents. These studies highlight the medicinal chemistry applications of benzamide derivatives and their potential as lead compounds in drug discovery:

  • Synthesis, characterization, antimicrobial evaluation, and docking studies of certain benzamide derivatives, indicating their potential in addressing microbial resistance issues (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
  • Development of novel CCR5 antagonists, reflecting the significance of these compounds in therapeutic applications, particularly in the context of HIV treatment and prevention (H. Bi, 2014).

properties

IUPAC Name

4-[[2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-15-4-2-3-5-17(15)14-31-21-11-26(19(13-27)10-20(21)28)12-22(29)25-18-8-6-16(7-9-18)23(24)30/h2-11,27H,12-14H2,1H3,(H2,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIWIDULSJYGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.